

# A Comparative Guide to (E/Z)-GSK5182 and GSK4716 in ERRy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E/Z)-GSK5182	
Cat. No.:	B15612324	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of **(E/Z)-GSK5182** and GSK4716, two prominent modulators of the Estrogen-Related Receptor Gamma (ERRy). ERRy, an orphan nuclear receptor, is a key regulator of cellular metabolism, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes the signaling pathways involved.

At a Glance: (E/Z)-GSK5182 vs. GSK4716



Feature	(E/Z)-GSK5182	GSK4716
Modulation of ERRy	Inverse Agonist	Agonist
Primary Effect	Inhibits ERRy transcriptional activity	Activates ERRy transcriptional activity
Potency	IC50: 79 nM for ERRy[1][2]	EC50: 1.3 μM for ERRy
Selectivity	Highly selective for ERRy; does not interact with ERR $\alpha$ or ER $\alpha$ [1][2]	Selective for ERRβ/y over ERRα and classical estrogen receptors[3]
Mechanism of Action	Stabilizes an inactive conformation of ERRy, promoting co-repressor binding and inhibiting co-activator recruitment[4][5]	Promotes an active conformation of ERRy, facilitating co-activator recruitment[6]
Effect on ERRy Protein Stability	Increases ERRy protein levels by inhibiting ubiquitination-mediated degradation[4][7]	Can induce the degradation of ERRy in a dose-dependent manner[8]
Key Downstream Effects	Suppresses hepatic gluconeogenesis[1][9][10]	Induces expression of PGC-1α and genes for fatty acid oxidation and mitochondrial biogenesis[6]

## **Quantitative Data Comparison**

The following tables summarize the quantitative data regarding the potency and selectivity of **(E/Z)-GSK5182** and GSK4716.

Table 1: Potency of ERRy Modulators



Compound	Assay Type	Parameter	Value	Target
(E/Z)-GSK5182	Functional Assay	IC50	79 nM[1][2]	ERRy
GSK4716	Functional Assay	EC50	1.3 μΜ	ERRy
GSK4716	Functional Assay	IC50	2 μM[3]	ERRβ/γ

Table 2: Selectivity Profile of ERRy Modulators

Compound	Selectivity for ERRy	Cross-reactivity
(E/Z)-GSK5182	High	Does not interact with ERR $\alpha$ or ER $\alpha$ [1][2]
GSK4716	Moderate	Agonist activity at ERRβ; over 50-fold selective for ERRβ/γ compared to estrogen receptors[3]

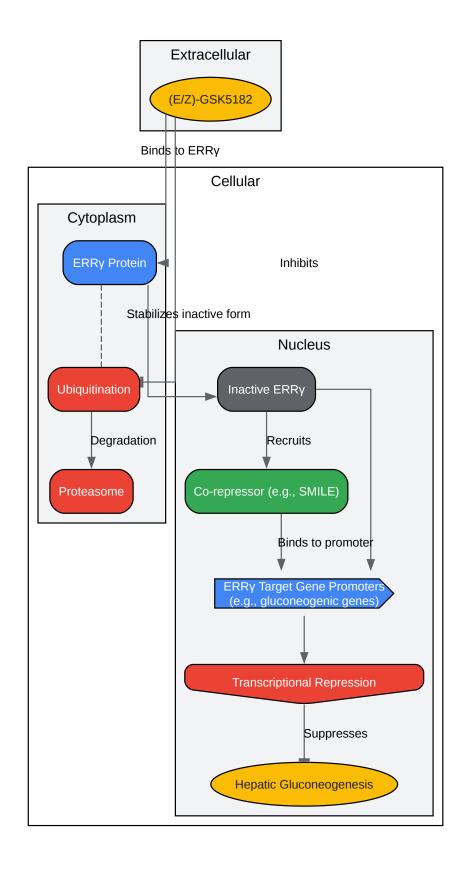
## **Signaling Pathways and Mechanisms of Action**

**(E/Z)-GSK5182** and GSK4716 exert opposing effects on ERRy activity through distinct molecular mechanisms, leading to different downstream cellular responses.

### (E/Z)-GSK5182: The Inverse Agonist Pathway

(E/Z)-GSK5182 functions as an inverse agonist, meaning it reduces the constitutive activity of ERRy. It binds to the ligand-binding pocket of ERRy and induces a conformational change that promotes the recruitment of co-repressors, such as SMILE, while preventing the binding of co-activators like PGC-1α[4][5]. This leads to the transcriptional repression of ERRy target genes. A unique characteristic of GSK5182 is its ability to stabilize the ERRy protein by inhibiting its ubiquitination and subsequent proteasomal degradation[4][7]. This results in an accumulation of the inactive receptor in the cell. A key physiological outcome of GSK5182-mediated ERRy inhibition is the suppression of hepatic gluconeogenesis, highlighting its potential as a therapeutic for type 2 diabetes[1][9][10].





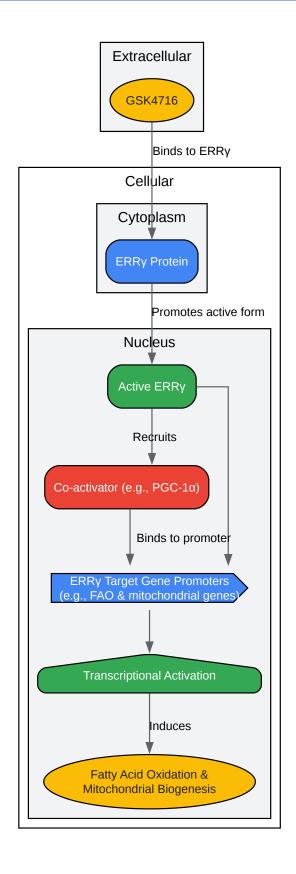
Caption: (E/Z)-GSK5182 signaling pathway. (Within 100 characters)



## **GSK4716: The Agonist Pathway**

In contrast, GSK4716 acts as an agonist, enhancing the transcriptional activity of ERRy. Upon binding, it stabilizes an active conformation of the receptor, which facilitates the recruitment of co-activators, most notably PGC-1 $\alpha$ [6]. The ERRy/PGC-1 $\alpha$  complex then binds to the promoter regions of target genes, leading to their increased expression. These target genes are heavily involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis[6]. Unlike GSK5182, GSK4716 can lead to the dose-dependent degradation of the ERRy protein[8]. The activation of these metabolic pathways by GSK4716 suggests its potential in conditions characterized by mitochondrial dysfunction.





**Caption:** GSK4716 signaling pathway. (Within 100 characters)



## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize ERRy modulators.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a compound to ERRy. It measures the disruption of the interaction between a fluorescently labeled tracer ligand and the receptor by a test compound.

#### Materials:

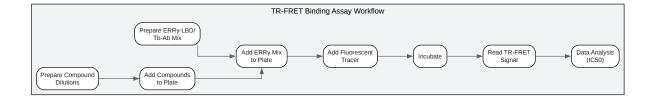
- ERRy Ligand Binding Domain (LBD), typically GST-tagged
- Terbium (Tb)-labeled anti-GST antibody (Donor)
- Fluorescently labeled tracer ligand for ERRy (Acceptor)
- Test compounds (e.g., (E/Z)-GSK5182, GSK4716)
- Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5)
- 384-well low-volume microplates
- Plate reader capable of TR-FRET measurements

#### Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a high concentration of a known binder).
- Prepare a master mix of the ERRy-LBD and the Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.



- Add the ERRy-LBD/antibody mix to each well of the assay plate.
- Add the fluorescently labeled tracer ligand to all wells.
- Incubate the plate for 1-2 hours at room temperature, protected from light.
- Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (FRET-sensitized acceptor emission).
- Calculate the ratio of the acceptor to donor emission signals.
- Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Caption: TR-FRET binding assay workflow. (Within 100 characters)

## **Luciferase Reporter Gene Assay**

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERRy.

#### Materials:

HEK293 cells (or other suitable cell line)



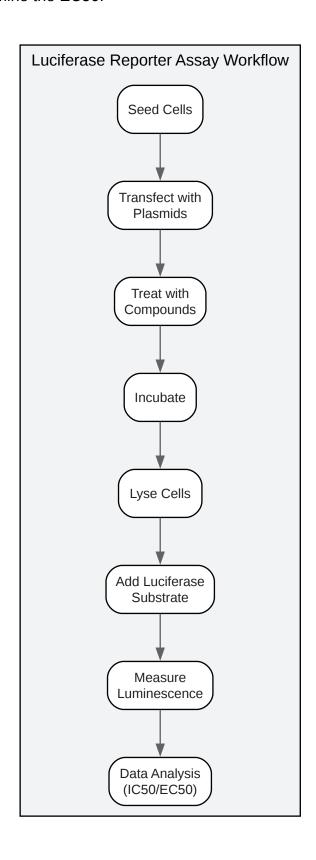
- Expression plasmid for a GAL4-ERRy-LBD fusion protein
- Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS)
- Transfection reagent
- Cell culture medium and supplements
- Test compounds (e.g., (E/Z)-GSK5182, GSK4716)
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

#### Procedure:

- Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
- Co-transfect the cells with the GAL4-ERRy-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
- Incubate the cells with the compounds for 18-24 hours.
- Lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysates.
- Measure the luminescence using a luminometer.
- For inverse agonist activity (**(E/Z)-GSK5182**), plot luminescence against the logarithm of the compound concentration and fit to a dose-response inhibition curve to determine the IC50.



 For agonist activity (GSK4716), normalize the luminescence of treated cells to that of vehicle-treated cells and plot the fold-activation against the logarithm of the compound concentration to determine the EC50.





**Caption:** Luciferase reporter assay workflow. (Within 100 characters)

#### Conclusion

**(E/Z)-GSK5182** and GSK4716 are powerful and distinct chemical tools for probing the function of ERRy. As a highly potent and selective inverse agonist, **(E/Z)-GSK5182** is invaluable for studies requiring the inhibition of ERRy's constitutive activity and for investigating its role in processes such as hepatic gluconeogenesis. In contrast, GSK4716 serves as a selective agonist for ERRβ and ERRy, making it a suitable tool for exploring the therapeutic potential of activating ERRy-mediated metabolic pathways, including mitochondrial biogenesis and fatty acid oxidation. The choice between these two compounds will ultimately depend on the specific research question and the desired modulation of ERRy activity. This guide provides the foundational information necessary for researchers to make an informed decision and to design and interpret experiments involving these important ERRy modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK4716 Applications CAT N°: 17233 [bertin-bioreagent.com]
- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination [mdpi.com]
- 9. Orphan Nuclear Receptor Estrogen-Related Receptor γ (ERRγ) Is Key Regulator of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan nuclear receptor estrogen-related receptor γ (ERRγ) is key regulator of hepatic gluconeogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to (E/Z)-GSK5182 and GSK4716 in ERRy Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612324#e-z-gsk5182-vs-gsk4716-in-errmodulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com